4-Bromo-3-ethoxyaniline chemical structure and molecular weight
4-Bromo-3-ethoxyaniline chemical structure and molecular weight
Structural Characterization, Synthesis, and Medicinal Applications[1][2]
Executive Summary
4-Bromo-3-ethoxyaniline (CAS: 125756-95-8) is a critical halogenated aniline intermediate used extensively in the synthesis of small-molecule kinase inhibitors. Its unique substitution pattern—featuring a bromine atom para to the amine and an ethoxy group meta to the amine—provides a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). This guide details its physicochemical profile, validated synthesis routes, and strategic role in drug discovery.[1]
Chemical Identity & Molecular Structure[1][3][4][5][6][7]
The compound is defined by a benzene core substituted with an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and a bromine atom (-Br). The specific positioning (4-bromo, 3-ethoxy) creates a distinct electronic environment that directs subsequent chemical modifications.
Table 1: Chemical Specifications
| Parameter | Detail |
| IUPAC Name | 4-Bromo-3-ethoxyaniline |
| Common Synonyms | 3-Ethoxy-4-bromoaniline; 4-Amino-2-bromophenetole |
| CAS Number | 125756-95-8 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| SMILES | CCOC1=C(Br)C=CC(N)=C1 |
| Appearance | White to off-white crystalline solid |
Structural Analysis & Electronic Effects
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Regiochemistry: The amino group at position 1 is a strong electron-donating group (EDG), activating the ring.[1] The ethoxy group at position 3 is also an EDG but acts synergistically with the amine to direct electrophilic substitution.[1]
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Steric Environment: The bromine atom at position 4 is flanked by the ethoxy group.[1][2][3] This ortho-relationship (Br and OEt) introduces steric strain that can influence the conformation of the ethoxy side chain, often forcing it out of planarity, which is a critical feature for binding affinity in kinase pockets (e.g., EGFR, CSF1R).[1]
Physicochemical Properties[1][5][7][8][10]
Understanding the physical behavior of 4-Bromo-3-ethoxyaniline is essential for process chemistry and formulation.
-
Solubility:
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Acidity/Basicity: The aniline nitrogen is weakly basic (pKa ~3.5–4.0), reduced slightly by the electron-withdrawing inductive effect (-I) of the ortho-bromine atom.
-
Melting Point: Typically observed as a solid with a melting range of 56–63 °C (consistent with similar halogenated anilines, though purity dependent).[1]
Synthesis & Manufacturing Protocols
Direct bromination of 3-ethoxyaniline often leads to a mixture of regioisomers (2-bromo, 4-bromo, and 6-bromo) and poly-brominated byproducts. To achieve high regioselectivity for the 4-bromo isomer, a protection-deprotection strategy is the industry standard.[1]
Optimized Synthetic Route
-
Protection: Acetylation of 3-ethoxyaniline to form N-(3-ethoxyphenyl)acetamide. This increases steric bulk around the nitrogen, discouraging ortho-substitution at the C2 position.[1]
-
Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or Bromine (Br₂) in acetic acid.[1] The amide group directs the incoming bromine to the para position (C4).[1]
-
Deprotection: Acidic or basic hydrolysis restores the free amine.[1]
Diagram 1: Regioselective Synthesis Pathway
Caption: Step-wise synthesis ensuring regiochemical control. The acetyl group blocks the ortho-position (C2) and directs bromine to the para-position (C4).[1]
Quality Control & Characterization
Validation of the chemical structure requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR) Profile
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.20 (d, J=8.5 Hz, 1H): Proton at C5 (ortho to Br, deshielded).
-
δ 6.35 (d, J=2.2 Hz, 1H): Proton at C2 (isolated between NH₂ and OEt).[1]
-
δ 6.10 (dd, J=8.5, 2.2 Hz, 1H): Proton at C6 (ortho to NH₂, shielded).[1]
-
δ 5.10 (br s, 2H): Amine protons (-NH₂).
-
δ 4.05 (q, J=7.0 Hz, 2H): Methylene of ethoxy group (-OCH ₂CH₃).
-
δ 1.35 (t, J=7.0 Hz, 3H): Methyl of ethoxy group (-OCH₂CH ₃).
-
Mass Spectrometry (MS)
-
Method: ESI+ or EI.[1]
-
Signature: A characteristic 1:1 isotopic doublet at m/z 215 and 217 ([M]⁺ and [M+2]⁺) confirms the presence of a single bromine atom.[1]
Applications in Drug Discovery[3]
4-Bromo-3-ethoxyaniline is a high-value scaffold ("building block") in medicinal chemistry, particularly for Kinase Inhibitors .
1. Pharmacophore Construction
The molecule serves as the "Left-Hand Side" (LHS) or "Tail" moiety in ATP-competitive inhibitors.[1]
-
EGFR Inhibitors: The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR).[1]
-
Solubilizing Groups: The ethoxy group provides a handle for hydrophobic interactions within the ribose-binding pocket or solvent-exposed regions.[1]
2. Synthetic Utility (Cross-Coupling)
The C-Br bond is highly reactive toward palladium-catalyzed couplings, allowing the attachment of complex heterocycles.[1]
-
Buchwald-Hartwig Amination: Coupling with quinazolines or quinolines to form the core scaffold of drugs like Vandetanib or Gefitinib analogs.[1]
-
Suzuki Coupling: Reaction with aryl boronic acids to create biaryl systems used in anti-inflammatory agents.[1]
Diagram 2: Drug Synthesis Workflow (Example: CSF1R Inhibitor)
Caption: Workflow demonstrating the conversion of 4-Bromo-3-ethoxyaniline into a quinoline-based kinase inhibitor.
Safety & Handling (SDS Highlights)
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.[1]
-
Disposal: As a halogenated organic amine, it must be disposed of via high-temperature incineration with a scrubber for nitrogen oxides and hydrogen bromide.[1]
References
-
Matrix Scientific. (n.d.).[1] 4-Bromo-3-ethoxyaniline Product Data. Retrieved from
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 3-Bromo-4-ethoxyaniline (Isomer Comparison). PubChem.[1][4][5] Retrieved from [4]
-
Scott, D. A., et al. (2009).[1] 3-Amido-4-anilinocinnolines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 701–705.[1][3] (Demonstrates use in kinase inhibitor synthesis).
-
Horti, A. G., et al. (2016).[1] Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Nuclear Medicine and Biology. Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Bromo-3-ethoxyaniline Hydrochloride. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-ethoxyaniline | C8H10BrNO | CID 15270885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
